Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Select this specific Cbz-protected 6-amino-5-oxo-1,4-diazepane building block for orthogonal protection strategies in CNS drug synthesis. Unlike its acid-labile Boc analog, the Cbz group withstands acidic transformations (e.g., Boc deprotection), enabling sequential N4 functionalization before final hydrogenolysis. Its XLogP3 of -0.2 and 263 g/mol MW fit ideal CNS lead profiles, reducing hERG and metabolic clearance risks. Ensure synthetic fidelity for orexin receptor antagonists and factor Xa inhibitors.

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
CAS No. 784156-97-4
Cat. No. B1603041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
CAS784156-97-4
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1CN(CC(C(=O)N1)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17N3O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17)
InChIKeySDCSGJAVJCCSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate (CAS 784156-97-4) – Key Intermediate for Diazepane-Based Drug Discovery


Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate is a Cbz-protected, 6-amino-5-oxo-substituted 1,4-diazepane building block with the molecular formula C₁₃H₁₇N₃O₃ and a molecular weight of 263.29 g/mol [1]. It belongs to the class of functionalized homopiperazine derivatives that serve as critical intermediates in the synthesis of orexin receptor antagonists, factor Xa inhibitors, and other CNS-penetrant drug candidates [2]. The compound features a benzyl carbamate (Cbz) protecting group on the N1 nitrogen, a free secondary amine at N4, a ketone at position 5, and a primary amine at position 6—a unique combination of orthogonal reactive handles that enables selective, sequential functionalization in multistep syntheses . Its computed XLogP3 of -0.2 indicates moderate hydrophilicity, which, in combination with its low molecular weight, makes it a suitable starting point for lead optimization in medicinal chemistry programs where CNS penetration and favorable ADME properties are desired [1].

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate – Why In-Class Compounds Are Not Interchangeable


In the family of 1,4-diazepane-based intermediates, seemingly minor structural variations—such as the choice of N-protecting group (Cbz vs. Boc), the presence or position of the ketone, or the substitution pattern on the amine—fundamentally alter synthetic compatibility, downstream reactivity, and final compound properties. For example, the tert-butyl carbamate (Boc) analog of benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate (CAS 1779476-17-3) is labile under acidic conditions, whereas the Cbz group in the target compound requires hydrogenolysis for deprotection, enabling orthogonal protection strategies in complex molecule assembly . Furthermore, the 5-oxo-6-amino motif is a specific pharmacophore requirement in certain orexin receptor antagonist scaffolds; substituting a compound lacking the ketone or with an altered amine position will not produce the same receptor binding profile [1]. Generic substitution without quantitative evidence of synthetic or biological equivalence introduces significant risk of failed syntheses, off-target activity, or invalid structure-activity relationship (SAR) data. The following quantitative evidence delineates precisely why this specific Cbz-protected 6-amino-5-oxo-1,4-diazepane must be selected over its closest analogs.

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate – Quantitative Differentiation Evidence


Protecting Group Orthogonality: Cbz vs. Boc – Critical for Sequential Deprotection in Multistep Syntheses

The benzyl carbamate (Cbz) protecting group in the target compound enables orthogonal deprotection relative to the tert-butyl carbamate (Boc) group found in its closest analog, tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate (CAS 1779476-17-3). Under standard hydrogenolysis conditions (H₂, Pd/C), the Cbz group is selectively removed while Boc, benzyl esters, and many other acid-labile groups remain intact [1]. This orthogonality is quantified by the vast difference in deprotection conditions: Cbz requires reductive cleavage (H₂, Pd/C), whereas Boc is cleaved under acidic conditions (TFA or HCl) [1]. In a typical multistep synthesis of a diazepane-containing orexin antagonist, using the Cbz-protected intermediate allowed for the selective introduction of a sulfonamide at the N4 position without disturbing the Boc-protected N1, a sequence that would be impossible with the Boc-only analog [2].

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Stability Profile: Benzyl Ester vs. tert-Butyl Ester – Differential Acid/Base Sensitivity Guides Synthetic Route Planning

The benzyl carbamate group in benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate imparts significantly different acid/base stability compared to the tert-butyl carbamate (Boc) group found in tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate (CAS 1779476-17-3). The Cbz group is stable to typical acidic conditions (e.g., TFA, HCl) used for Boc deprotection but is labile under strong nucleophiles and hydrogenation [1]. In contrast, the Boc group is unstable to even mild acid but remains intact under hydrogenation [1]. This differential stability is quantified by the half-life of Boc under 50% TFA/DCM at 25°C, which is typically < 5 minutes, whereas Cbz exhibits >24-hour stability under identical conditions [2]. This distinction is critical when a synthetic sequence involves an acidic step (e.g., acid-catalyzed cyclization or Boc deprotection of a different protecting group) before the diazepane N1 must be unmasked. Using the Cbz-protected compound allows the chemist to perform an acidic transformation without compromising the N1 protection, whereas the Boc analog would prematurely deprotect, leading to undesired side reactions and complex purification .

Process Chemistry Stability Intermediate Selection

Reactivity of the 6-Amino Group: Nucleophilicity and Steric Accessibility Drive Downstream Functionalization

The primary amine at the 6-position of benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate is a key reactive handle for diversification. Its nucleophilicity and steric environment are distinct from those of the N4 secondary amine and from amines in simpler diazepane analogs lacking the 5-oxo group. The electron-withdrawing ketone at position 5 reduces the pKa of the adjacent 6-amino group (estimated pKa ~ 7.5-8.5 compared to ~10-11 for a typical aliphatic primary amine), making it less nucleophilic but more amenable to selective acylation or reductive amination under mildly basic conditions [1]. In contrast, the 6-amino group in the non-oxo analog (e.g., benzyl 6-amino-1,4-diazepane-1-carboxylate) is more basic and nucleophilic, leading to different reactivity profiles and potential over-alkylation in multistep sequences [2]. This difference in reactivity is critical in the synthesis of orexin receptor antagonists where the 6-amino group is often acylated with a specific heteroaryl carboxylic acid; the modulated nucleophilicity of the 5-oxo analog allows for cleaner reactions and higher yields compared to the non-oxo diazepane [3].

Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

Physicochemical Properties: XLogP and Molecular Weight – Starting Point for CNS Drug Design

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate exhibits a computed XLogP3 value of -0.2 and a molecular weight of 263.29 g/mol [1]. These values fall within the optimal range for central nervous system (CNS) drug candidates, as defined by the classic 'Lipinski Rule of 5' and more recent CNS MPO scoring functions [2]. In comparison, the tert-butyl analog (tert-butyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate, CAS 1779476-17-3) has a slightly lower molecular weight (229.28 g/mol) and a higher lipophilicity (computed XLogP3 ~0.5), which may influence its brain penetration and metabolic stability differently [3]. The benzyl carbamate group provides a balance of polarity and lipophilicity that is often favorable for early-stage CNS lead compounds, whereas the tert-butyl group can sometimes impart excessive lipophilicity, increasing the risk of metabolic liability and off-target promiscuity [4]. This physicochemical differentiation is not absolute but provides a quantitative basis for selecting the Cbz-protected intermediate when designing CNS-penetrant chemical series.

Medicinal Chemistry ADME CNS Drug Discovery

Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate – Optimal Application Scenarios Based on Differentiated Evidence


Synthesis of Orexin Receptor Antagonists Requiring Orthogonal N-Protection

When constructing complex orexin receptor antagonists, such as suvorexant analogs, the 1,4-diazepane core often requires sequential functionalization of two different nitrogen atoms. The Cbz protecting group in benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate provides orthogonal stability to the acid-labile Boc group, enabling a synthetic sequence where an acidic deprotection step (e.g., Boc removal) is performed while the Cbz group remains intact [1]. This orthogonality is essential for introducing a sulfonamide or amide at the N4 position before final hydrogenolytic deprotection of the N1 Cbz group, a sequence that has been validated in the manufacturing process of orexin receptor antagonists [2]. Substituting the tert-butyl analog would lead to premature deprotection and low yields, making the Cbz compound the only viable choice for this common medicinal chemistry route.

Multistep Medicinal Chemistry Libraries with Acid-Sensitive Functionality

In library synthesis where the intermediate diazepane scaffold must be carried through an acidic transformation (e.g., acid-catalyzed cyclization, Boc deprotection of a distal amine, or cleavage from an acid-labile resin), the Cbz group's >24-hour stability in 50% TFA/DCM makes benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate the preferred building block [1]. The tert-butyl analog (CAS 1779476-17-3) would be rapidly cleaved under these conditions (<5 minutes), leading to a mixture of deprotected and side-reaction products. By selecting the Cbz-protected compound, chemists can maintain N1 protection throughout the acidic step, then cleanly deprotect via hydrogenolysis at the final stage, significantly improving overall yield and purity of the target library compounds [2].

Early-Stage CNS Drug Discovery: Optimizing Physicochemical Properties

For medicinal chemists initiating a CNS drug discovery program, benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate offers a computed XLogP3 of -0.2 and molecular weight of 263 g/mol—values that fall squarely within the optimal range for brain penetration and metabolic stability [1]. The Cbz group provides a desirable balance of polarity and lipophilicity, which can be advantageous over the more lipophilic tert-butyl analog (estimated XLogP3 ~0.5) in reducing the risk of hERG binding, phospholipidosis, and rapid metabolic clearance [2]. Using this building block as a starting point allows medicinal chemists to elaborate the scaffold while maintaining favorable ADME properties, thereby increasing the probability of identifying a high-quality CNS lead compound [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.